molecular formula C10H12ClNO B14060662 1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one

1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one

Cat. No.: B14060662
M. Wt: 197.66 g/mol
InChI Key: RXACPNTWNMLJNG-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound is characterized by the presence of an amino group, a chloromethyl group, and a propanone group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminoacetophenone with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group on the phenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-2-(chloromethyl)phenyl)propan-1-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-[4-amino-2-(chloromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H12ClNO/c1-2-10(13)9-4-3-8(12)5-7(9)6-11/h3-5H,2,6,12H2,1H3

InChI Key

RXACPNTWNMLJNG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)N)CCl

Origin of Product

United States

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